Comprehensive Technical Guide: 2-(2-Ethoxy-2-oxoethyl)benzoic Acid (CAS 22479-46-5)
Comprehensive Technical Guide: 2-(2-Ethoxy-2-oxoethyl)benzoic Acid (CAS 22479-46-5)
The following is an in-depth technical guide on 2-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 22479-46-5), structured for researchers and drug development professionals.
[1][2]
Executive Summary & Chemical Identity[3]
2-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 22479-46-5), often referred to as ethyl hydrogen homophthalate , is a critical bifunctional building block in organic synthesis. It serves as a regioselective intermediate for accessing complex polycyclic heterocycles, particularly isocoumarins and isoquinolones , which are privileged scaffolds in medicinal chemistry.[1]
This compound is the mono-ethyl ester of homophthalic acid. Its unique reactivity stems from the differentiation between its two carbonyl centers: a stable, conjugated aromatic carboxylic acid and a more reactive aliphatic ester.
Nomenclature & Structural Analysis
-
Synonyms: Ethyl hydrogen homophthalate; o-Carboxyphenylacetic acid ethyl ester; Benzeneacetic acid, 2-carboxy-, ethyl ester.
-
Molecular Formula: C₁₁H₁₂O₄[2]
Critical Distinction: Do not confuse this compound with 2-ethoxybenzoic acid (CAS 134-11-2), which is an aryl ether. CAS 22479-46-5 is a side-chain ester.
| Feature | Description |
| Aromatic Moiety | Benzoic acid core (provides rigidity and conjugation). |
| Aliphatic Moiety | Ethoxycarbonylmethyl group (provides a reactive electrophilic center). |
| Regiochemistry | The aliphatic carboxyl is esterified; the aromatic carboxyl is free. |
Physicochemical Properties[3][5][6][7]
The physical state of 2-(2-Ethoxy-2-oxoethyl)benzoic acid is typically a crystalline solid, distinguishing it from many liquid diesters.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | May appear as a viscous oil if impure. |
| Melting Point | ~96–98 °C (Predicted/Analogous) | Based on the methyl analog (beta-methyl hydrogen homophthalate) which melts at 96–98°C [1].[4] |
| Solubility | Soluble in DCM, EtOAc, EtOH, dilute base. | Insoluble in water (acidic form). |
| pKa (Calc.) | ~3.8 (Aromatic COOH) | The free benzoic acid group dictates acidity. |
| Stability | Stable under ambient conditions. | Avoid strong bases to prevent hydrolysis of the ester. |
Synthetic Routes & Regioselectivity[4][6]
The synthesis of CAS 22479-46-5 is a classic example of regioselective anhydride desymmetrization . The most efficient route involves the alcoholysis of homophthalic anhydride .
Mechanism of Regioselectivity
Homophthalic anhydride contains two non-equivalent carbonyl groups:
-
C1 (Aromatic): Conjugated with the benzene ring. Resonance stabilization renders this carbon less electrophilic.
-
C3 (Aliphatic): Isolated from the ring by a methylene (-CH₂-) bridge. This carbon is more electrophilic due to lack of conjugation.
Upon nucleophilic attack by ethanol (without bulky base catalysis), the alcohol preferentially attacks the more electrophilic aliphatic carbonyl (C3). This results in ring opening to yield the aliphatic ester / aromatic acid isomer (the target compound).
Synthesis Pathway Diagram
Caption: Regioselective ring-opening of homophthalic anhydride favors the formation of the aliphatic ester (CAS 22479-46-5).
Experimental Protocol: Synthesis from Homophthalic Anhydride
Objective: Synthesis of 2-(2-Ethoxy-2-oxoethyl)benzoic acid on a 10 mmol scale.
Materials
-
Homophthalic anhydride (1.62 g, 10 mmol)
-
Absolute Ethanol (20 mL)
-
Toluene (optional, for azeotropic drying)
Procedure
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with homophthalic anhydride (1.62 g) and absolute ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) . Stir for 2–4 hours.
-
Monitoring: Monitor reaction progress by TLC (SiO₂; Hexane:EtOAc 1:1). The anhydride spot will disappear, and a new, more polar spot (acid-ester) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol.
-
Purification: The residue is typically a solid. If oily, dissolve in minimal diethyl ether and induce crystallization by adding hexanes, or simply dry under high vacuum if high purity is observed by NMR.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Crucially, the methylene protons (-CH₂-) typically appear as a singlet around 4.0 ppm. The aromatic proton ortho to the carboxylic acid will be deshielded (~8.0 ppm).
-
Troubleshooting
-
Issue: Formation of diester (Diethyl homophthalate).
-
Cause: Reaction time too long or presence of acid catalyst (e.g., HCl impurity in ethanol).
-
Solution: Use neutral, anhydrous ethanol and stop heating once the anhydride is consumed.
-
-
Issue: Isomer mixture.
-
Cause: High temperature or base catalysis.
-
Solution: Maintain strictly neutral conditions. The uncatalyzed thermal reaction favors the target isomer [1].
-
Applications in Drug Development
This compound acts as a "masked" homophthalic anhydride that is stable to storage but reactive under specific activation.
Castagnoli-Cushman Reaction (CCR)
While homophthalic anhydride is the direct substrate for the CCR (reaction with imines to form isoquinolones), the mono-ethyl ester (CAS 22479-46-5) allows for modified CCR variants .
-
Activation: The free aromatic acid can be activated with CDI (carbonyldiimidazole) or converted to an acid chloride.
-
Outcome: Allows the synthesis of tetrahydroisoquinolones with ester functionality retained on the side chain, or selective amidation of the aromatic position before cyclization [2].
Isocoumarin Synthesis
Cyclization of CAS 22479-46-5 (or its acid chloride derivative) yields 3-ethoxyisocoumarins or, upon hydrolysis and decarboxylation, substituted isocoumarins. These scaffolds are potent inhibitors of serine proteases and have anticoagulant activity.
Application Workflow Diagram
Caption: Key synthetic transformations of CAS 22479-46-5 into bioactive scaffolds.
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (can hydrolyze back to homophthalic acid or anhydride over long periods).
References
-
Journal of the Chemical Society.[4] (1906). Abstracts of Chemical Papers, Vol 90, p. 250.[4]
-
Krasavin, M., et al. (2022). "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction". Molecules, 27(23), 8466.
-
PubChem.[5] (n.d.). Compound Summary for CAS 22479-46-5. National Library of Medicine.
